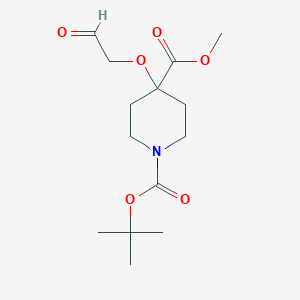

1-Tert-butyl 4-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate

CAS No.:

Cat. No.: VC18595155

Molecular Formula: C14H23NO6

Molecular Weight: 301.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H23NO6 |

|---|---|

| Molecular Weight | 301.34 g/mol |

| IUPAC Name | 1-O-tert-butyl 4-O-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C14H23NO6/c1-13(2,3)21-12(18)15-7-5-14(6-8-15,11(17)19-4)20-10-9-16/h9H,5-8,10H2,1-4H3 |

| Standard InChI Key | OZQKUZWSOGLHGS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)OCC=O |

Introduction

Structural Analysis and Nomenclature

The compound’s systematic name reflects its functional groups:

-

1-Tert-butyl ester: A bulky tert-butoxycarbonyl (Boc) group at the piperidine nitrogen.

-

4-Methyl ester: A methyl ester at the 4-position of the piperidine ring.

-

4-(2-Oxoethoxy): An ethoxy group with a ketone moiety at the terminal carbon, attached to the 4-position.

Molecular Formula:

Molecular Weight: 353.35 g/mol (calculated).

Synthetic Pathways

Key Precursors and Reactions

The synthesis likely involves multi-step functionalization of piperidine scaffolds:

-

Core Structure Formation:

-

Introduction of 2-Oxoethoxy Group:

Example Reaction:

Optimization Considerations

-

Yield: Reported yields for analogous piperidine etherifications range from 60% to 94% depending on reaction conditions .

-

Purification: Silica gel chromatography (eluent: ethyl acetate/hexane) is commonly employed .

Physicochemical Properties

Spectral Data (Inferred from Analogues)

-

H NMR (400 MHz, CDCl):

-

C NMR:

-

IR (cm):

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

-

Prodrug Development: The 2-oxoethoxy group serves as a reactive handle for conjugating bioactive molecules (e.g., antiviral agents) .

-

Kinase Inhibitors: Piperidine derivatives are prevalent in kinase inhibitor scaffolds (e.g., Vandetanib analogues) .

Case Study: Analogous Compounds

-

Vandetanib Intermediate: tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate (20.2% yield over three steps) demonstrates the utility of similar structures in oncology drug synthesis .

-

Antibacterial Agents: Substituted piperidines with ether linkages show activity against Gram-positive pathogens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume